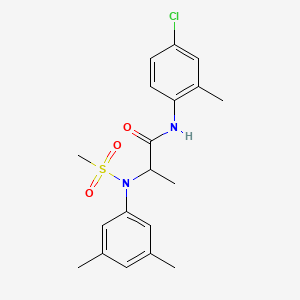![molecular formula C21H13ClO4 B4229597 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzoate](/img/structure/B4229597.png)
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzoate
Descripción general
Descripción
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzoate, also known as 4-MeO-PCB, is a synthetic compound that belongs to the class of synthetic cannabinoids. It was first synthesized in the 1970s and has been used in scientific research to understand the mechanism of action and physiological effects of synthetic cannabinoids.
Mecanismo De Acción
The mechanism of action of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzoate involves binding to the cannabinoid receptors CB1 and CB2 in the brain. This binding activates the endocannabinoid system, which modulates various physiological processes such as pain, appetite, and mood regulation. The activation of CB1 receptors by 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzoate produces psychoactive effects similar to THC, while the activation of CB2 receptors is involved in the regulation of immune function and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzoate are similar to those of natural cannabinoids such as THC. It produces psychoactive effects such as euphoria, relaxation, and altered perception of time and space. It also has analgesic and anti-inflammatory effects, which make it a potential therapeutic agent for pain management and inflammation-related disorders. However, the long-term effects of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzoate on the brain and other organs are not well understood and require further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzoate in scientific research is its high potency and selectivity for cannabinoid receptors. This allows researchers to study the effects of synthetic cannabinoids on specific physiological processes without the interference of other compounds. However, one limitation is its potential toxicity and adverse effects on the brain and other organs. Therefore, caution should be exercised when using 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzoate in lab experiments, and appropriate safety measures should be taken to minimize the risk of exposure.
Direcciones Futuras
There are several future directions for the research on 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzoate. One direction is to investigate its potential as a therapeutic agent for pain management and inflammation-related disorders. Another direction is to study its long-term effects on the brain and other organs to better understand its safety profile. Additionally, further research is needed to elucidate the molecular mechanisms underlying the binding of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzoate to cannabinoid receptors and its effects on the endocannabinoid system.
Aplicaciones Científicas De Investigación
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzoate has been used in scientific research to investigate the mechanism of action and physiological effects of synthetic cannabinoids. It has been shown to bind to cannabinoid receptors in the brain and produce similar effects to natural cannabinoids such as THC. 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzoate has also been used to study the effects of synthetic cannabinoids on the endocannabinoid system, which is involved in various physiological processes such as pain, appetite, and mood regulation.
Propiedades
IUPAC Name |
(4-methyl-6-oxobenzo[c]chromen-3-yl) 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClO4/c1-12-18(25-20(23)13-6-8-14(22)9-7-13)11-10-16-15-4-2-3-5-17(15)21(24)26-19(12)16/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDGMIGHRFOFNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-nitrophenoxy)-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4229514.png)



![N-(4-methoxyphenyl)-N'-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}ethanediamide](/img/structure/B4229540.png)
![2-{[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4229549.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[4-(3-chloro-4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4229567.png)
![6-benzyl-2-(methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4229571.png)
![3-[(2-aminoethyl)thio]-1-(2-thienylmethyl)-2,5-pyrrolidinedione](/img/structure/B4229575.png)
![6-bromo-4-(2,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4229578.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4229586.png)
![1-(4-fluorophenyl)-3-{4-[4-(2-thienylcarbonyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4229594.png)
![N-(4-bromo-2-chlorophenyl)-2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetamide](/img/structure/B4229605.png)